molecular formula C11H10ClNO B2686366 4-Chloromethyl-3-methyl-5-phenyl-isoxazole CAS No. 213024-96-5

4-Chloromethyl-3-methyl-5-phenyl-isoxazole

Cat. No.: B2686366
CAS No.: 213024-96-5
M. Wt: 207.66
InChI Key: RZQZXNDQRBZYKW-UHFFFAOYSA-N
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Description

4-Chloromethyl-3-methyl-5-phenyl-isoxazole is a chemical compound with the molecular formula C11H10ClNO. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloromethyl-3-methyl-5-phenyl-2-nitropropene with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethyl-3-methyl-5-phenyl-isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The nitro group (if present in intermediates) can be reduced to amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloromethyl-3-methyl-5-phenyl-isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

    Isoxazole: The parent compound with a similar ring structure but without the chloromethyl and phenyl groups.

    3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions, which can exhibit different biological activities.

    Oxazole: An analog with the nitrogen atom in position 3 instead of 2.

    Pyrrole: An analog without the oxygen atom.

    Furan: An analog without the nitrogen atom.

Uniqueness: 4-Chloromethyl-3-methyl-5-phenyl-isoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(chloromethyl)-3-methyl-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQZXNDQRBZYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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